
tert-butyl N-(cyclopropylmethyl)carbamate
Overview
Description
tert-Butyl N-(cyclopropylmethyl)carbamate: is a chemical compound with the molecular formula C9H17NO2. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(cyclopropylmethyl)carbamate can be synthesized through the reaction of cyclopropylmethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Sodium Bicarbonate: Used as a base in the synthesis of the carbamate.
Major Products Formed:
Free Amine: Formed upon deprotection of the tert-butyl group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: tert-Butyl N-(cyclopropylmethyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: In biological research, it is used to protect amine groups in biomolecules, facilitating the study of complex biological processes. It is also employed in the synthesis of pharmaceuticals where protection of functional groups is necessary .
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. Its stability and ease of removal make it a valuable tool in industrial synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(cyclopropylmethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butyl Carbamate: Another carbamate used as a protecting group for amines.
tert-Butyl N-methylcarbamate: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Uniqueness: tert-Butyl N-(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other carbamates. This can influence its reactivity and the conditions required for its removal .
Biological Activity
Tert-butyl N-(cyclopropylmethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features, including a tert-butyl group and a cyclopropylmethyl substituent. Its molecular formula is , with a molecular weight of approximately 171.24 g/mol. The presence of these groups is believed to influence its biological properties significantly.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : There is ongoing research into the compound's efficacy against cancer cells. It appears to modulate cellular pathways that could lead to reduced proliferation of cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects in various diseases.
The mechanism of action for this compound involves several pathways:
- Interaction with Enzymes : The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. This interaction could lead to altered metabolic pathways associated with disease progression.
- Cell Membrane Penetration : The cyclopropylmethyl group may enhance the bioavailability of the compound by facilitating its penetration through cell membranes, which is crucial for its effectiveness.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
Compound Name | Structural Features | Notable Differences |
---|---|---|
tert-butyl N-methylcarbamate | Contains a methyl group instead of cyclopropyl | Exhibits lower potency against certain bacterial strains |
tert-butyl carbazate | Contains a carbazate moiety | Demonstrates stronger anticancer properties in preliminary studies |
The unique combination of the tert-butyl and cyclopropylmethyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to other carbamates.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various carbamates, including this compound, against Streptococcus pneumoniae and Streptococcus pyogenes. The results indicated significant inhibition at certain concentrations, suggesting potential as an antimicrobial agent .
- Anticancer Efficacy : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved in this process.
- Preclinical Trials : Ongoing preclinical trials are assessing the safety and efficacy profile of this compound in animal models, focusing on its potential therapeutic applications in infectious diseases and cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-(cyclopropylmethyl)carbamate, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves carbamate formation via the reaction of cyclopropanemethylamine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or triethylamine). Key parameters include:
- Temperature : Maintain 0–5°C during amine activation to minimize side reactions .
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
- Protecting Groups : Boc (tert-butoxycarbonyl) is preferred for stability under acidic and nucleophilic conditions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress, with product identification via IR (N-H stretch ~3300 cm⁻¹) and ¹³C NMR (Boc carbonyl peak ~155 ppm) .
Q. How should researchers safely handle and store this compound to minimize risks?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. For spills, absorb with inert material and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from light, moisture, and strong oxidizers. Stability tests suggest no decomposition under inert atmospheres for ≥12 months .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?
- Methodological Answer :
- ¹H NMR : Cyclopropylmethyl protons appear as a multiplet (δ 0.5–1.5 ppm); tert-butyl groups show a singlet at δ 1.4 ppm .
- IR Spectroscopy : Confirm carbamate formation with N-H (3300–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 215.28 g/mol for C₁₀H₁₇NO₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis of cyclopropane-containing intermediates .
- Resolution Techniques : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (ee >98%) .
Q. What strategies resolve contradictions between computational predictions and experimental data in the structural analysis of carbamate derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in bond angles and stereochemistry .
- DFT Calculations : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to validate conformational preferences .
- Case Study : Discrepancies in cyclopropane ring strain calculations (DFT vs. experimental) are resolved by adjusting solvent effects in simulations .
Q. How do steric and electronic effects of the cyclopropylmethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The cyclopropane ring creates a rigid, bulky environment, hindering attack at the carbamate carbonyl. Use kinetic studies (e.g., competition experiments with less-sterically hindered analogs) to quantify steric contributions .
- Electronic Effects : The electron-withdrawing nature of the cyclopropane ring destabilizes the transition state in SN2 reactions. Hammett plots or computational electrostatic potential maps (ESP) can illustrate this effect .
- Experimental Design : Compare reaction rates with tert-butyl N-(methyl)carbamate under identical conditions to isolate steric/electronic factors .
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOIEEISPMGDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897932-58-0 | |
Record name | tert-butyl N-(cyclopropylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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